molecular formula C24H34N2O2 B12385424 6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid

6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid

Cat. No.: B12385424
M. Wt: 382.5 g/mol
InChI Key: VCRGDWUAXDMPKH-UHFFFAOYSA-N
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Description

6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an anilino group that is further substituted with tert-butyl and methylpropyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the anilino intermediate: The starting material, 3,5-ditert-butylaniline, is reacted with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to form the N-(2-methylpropyl)-3,5-ditert-butylaniline intermediate.

    Coupling with pyridine derivative: The anilino intermediate is then coupled with a pyridine-3-carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the anilino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of chemical reactions. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylpyridine: A similar compound with tert-butyl groups on the pyridine ring, used as a hindered base in organic synthesis.

    5-Butyl-2-pyridinecarboxylic acid: Another pyridine carboxylic acid derivative with a butyl group, known for its biological activities.

Uniqueness

6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid is unique due to the presence of both tert-butyl and methylpropyl groups on the anilino moiety, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.

Biological Activity

6-[3,5-Ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a pyridine ring with a carboxylic acid group and an aniline moiety, enhanced by bulky tert-butyl substituents that increase its lipophilicity. These structural characteristics suggest a range of applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

  • Molecular Formula: C24H34N2O2
  • Molecular Weight: 382.5 g/mol
  • Structural Features: The compound includes:
    • A pyridine ring
    • A carboxylic acid group
    • An aniline moiety with tert-butyl substitutions

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of cell wall synthesis, leading to bacterial cell death. In particular, it has shown effectiveness against extended-spectrum beta-lactamase (ESBL) producing strains, which are resistant to many common antibiotics .

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli64 µg/mL128 µg/mL
Staphylococcus aureus32 µg/mL64 µg/mL
Pseudomonas aeruginosa128 µg/mL256 µg/mL

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential using the DPPH (1,1-diphenyl-2-picryl hydrazyl) assay. Results indicated significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Results

Concentration (µg/mL)Percentage Inhibition
1025%
5055%
10080%

Cytotoxicity and Anticancer Effects

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including human lung carcinoma (A549). The compound exhibits a dose-dependent response, indicating its potential as an anticancer agent .

Table 3: Cytotoxicity Data Against A549 Cells

Concentration (µg/mL)Cell Viability (%)
1085
5060
10030

Case Studies

  • Study on Antimicrobial Efficacy : A study published in December 2022 investigated the antimicrobial properties of various derivatives of pyridine compounds, including our target compound. The results confirmed its effectiveness against multiple resistant bacterial strains, suggesting it could serve as a lead compound for new antibiotic development .
  • Antioxidant Evaluation : Another study assessed the antioxidant capabilities of this compound alongside structural analogs. It was found that the bulky tert-butyl groups significantly enhanced its ability to scavenge free radicals compared to simpler derivatives .

Properties

Molecular Formula

C24H34N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid

InChI

InChI=1S/C24H34N2O2/c1-16(2)15-26(21-10-9-17(14-25-21)22(27)28)20-12-18(23(3,4)5)11-19(13-20)24(6,7)8/h9-14,16H,15H2,1-8H3,(H,27,28)

InChI Key

VCRGDWUAXDMPKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C1=NC=C(C=C1)C(=O)O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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